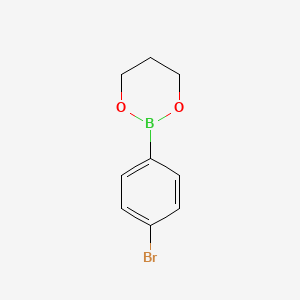

2-(4-Bromophenyl)-1,3,2-dioxaborinane

Description

General Overview of Organoboron Compounds in Contemporary Organic Synthesis

Organoboron compounds, which are organometallic compounds featuring a carbon-boron bond, have become indispensable tools in the field of organic synthesis. numberanalytics.comwikipedia.org Their journey from academic curiosity, first synthesized by Edward Frankland in 1860, to a cornerstone of modern chemistry is marked by the pioneering work of figures like Herbert C. Brown in the mid-20th century. numberanalytics.comnih.gov The versatility, reactivity, and stability of these compounds have established them as essential reagents and intermediates. numberanalytics.comnih.gov

The unique properties of the boron atom allow it to form stable yet reactive compounds with a wide array of organic groups. numberanalytics.com This has led to their application in a vast range of chemical transformations, from simple functional group manipulations to the assembly of highly complex molecules, including pharmaceuticals and natural products. numberanalytics.comnih.gov One of the most prominent applications of organoboron compounds is in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. numberanalytics.comnih.govnih.gov Other key reactions include hydroboration, which allows for the regio- and stereoselective addition of a borane (B79455) to alkenes or alkynes, as well as allyboration and the Petasis borono-Mannich reaction. numberanalytics.com

The development of new synthetic methods, such as photoinduced borylation reactions, continues to expand the utility and accessibility of organoboron compounds. nih.govasiaresearchnews.com These advancements address the need for milder, more efficient, and functional-group-tolerant processes, further cementing the role of organoboron chemistry as a powerful tool for molecular construction in drug discovery, materials science, and beyond. nih.govasiaresearchnews.com

Significance of Boronic Esters as Versatile Synthetic Intermediates

Within the large family of organoboron compounds, boronic esters have emerged as particularly valuable and versatile synthetic intermediates. acs.orgresearchgate.net Boronic esters are derivatives of boronic acids, formed by the reaction of a boronic acid with a diol. This transformation is typically an equilibrium process where water is removed to drive the reaction toward the ester product. researchgate.net Common diols used for this purpose include pinacol (B44631), ethylene (B1197577) glycol, and neopentyl glycol, which form pinacol esters, dioxaborolanes, and dioxaborinanes, respectively.

The conversion of boronic acids to boronic esters offers several practical advantages. Boronic esters often exhibit enhanced stability, are less prone to dehydration which can form boroxines, and are generally easier to handle and purify via standard techniques like silica (B1680970) gel chromatography compared to their parent boronic acids. organic-chemistry.orgacs.org For instance, certain aryl boronic esters have demonstrated greater stability on silica gel and under alkaline conditions, leading to higher yields in subsequent coupling reactions. organic-chemistry.orgacs.org

Their primary utility lies in their role as coupling partners in transition-metal-catalyzed reactions, especially the Suzuki-Miyaura coupling. nih.govacs.org This reaction enables the formation of a carbon-carbon bond between the organic group on the boronic ester and an organic halide or triflate, providing a robust method for constructing biaryls, styrenes, and other conjugated systems. libretexts.org Beyond cross-coupling, boronic esters are intermediates in a variety of other transformations, including hydroxylations to form phenols and the synthesis of alkyl boronic esters through three-component reactions. acs.orgnih.gov The continued development of novel boronic esters and their applications underscores their central role in modern synthetic strategies. acs.org

Contextual Relevance of 2-(4-Bromophenyl)-1,3,2-dioxaborinane within Aryl Boronic Ester Chemistry

This compound is an aryl boronic ester that holds specific importance due to its bifunctional nature. It incorporates both a reactive boronic ester group and a bromo-substituted aromatic ring. The boronic ester moiety is derived from the reaction of 4-bromophenylboronic acid and 1,3-propanediol (B51772).

This compound serves as a valuable building block in multi-step organic syntheses. The boronic ester group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form a new carbon-carbon bond at the position of the boron atom. nih.gov Simultaneously, the bromine atom on the phenyl ring provides a second handle for further functionalization. This bromine can also undergo palladium-catalyzed cross-coupling reactions, allowing for sequential or regioselective transformations. researchgate.net

The choice of the diol to form the boronic ester can influence the reactivity and stability of the molecule. While pinacol esters (forming a five-membered dioxaborolane ring) are extremely common, six-membered dioxaborinane rings, like the one in the title compound, are also widely used. chemicalbook.comacs.orgbath.ac.uk The stability and reactivity of these different esters can vary, and the selection of a specific ester can be a strategic choice in a synthetic plan. acs.orgbath.ac.uk For example, silyl-protected dioxaborinanes have been developed as stable, storable reagents for Suzuki cross-coupling reactions. bath.ac.uk Therefore, this compound and its analogs are key intermediates that enable the construction of complex molecular architectures through controlled, stepwise modifications at two distinct reactive sites on the aromatic ring.

Physicochemical Properties of this compound and Related Compounds

Properties

IUPAC Name |

2-(4-bromophenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BBrO2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKFFDDDUYNOTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617195 | |

| Record name | 2-(4-Bromophenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54947-91-0 | |

| Record name | 2-(4-Bromophenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromophenyl 1,3,2 Dioxaborinane

Classical Preparative Routes to Arylboronic Esters

Arylboronic esters are traditionally synthesized through two main pathways: the reaction of organometallic intermediates with borates and the palladium-catalyzed cross-coupling of aryl halides with diboron reagents.

Synthesis from Halogenated Aromatic Precursors via Organometallic Intermediates

One of the earliest and most fundamental methods for the preparation of arylboronic acids, the precursors to their esters, involves the use of organometallic reagents. This approach typically begins with the formation of a Grignard or organolithium reagent from an aryl halide.

In the case of 2-(4-bromophenyl)-1,3,2-dioxaborinane, the synthesis would commence with the reaction of 1,4-dibromobenzene with a suitable metal, such as magnesium, to form the Grignard reagent, 4-bromophenylmagnesium bromide. This organometallic intermediate is then reacted with a trialkyl borate (B1201080), such as trimethyl borate, followed by acidic hydrolysis to yield 4-bromophenylboronic acid. The subsequent esterification with 1,3-propanediol (B51772) affords the target compound.

Reaction Scheme:

Br-C₆H₄-Br + Mg → Br-C₆H₄-MgBr

Br-C₆H₄-MgBr + B(OCH₃)₃ → Br-C₆H₄-B(OCH₃)₂

Br-C₆H₄-B(OCH₃)₂ + H₂O/H⁺ → Br-C₆H₄-B(OH)₂

Br-C₆H₄-B(OH)₂ + HO-(CH₂)₃-OH → this compound

This method, while effective, can be limited by the functional group tolerance of the highly reactive organometallic intermediates.

Direct Borylation of Aryl Halides with Diboron Reagents

The development of palladium-catalyzed cross-coupling reactions has provided a more versatile and functional-group-tolerant route to arylboronic esters. The Miyaura borylation reaction, a cornerstone of this approach, involves the coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

For the synthesis of a precursor to this compound, 1-bromo-4-iodobenzene or 1,4-dibromobenzene can be reacted with B₂pin₂. The resulting pinacol (B44631) ester, 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can then undergo transesterification with 1,3-propanediol to yield the desired product. Alternatively, direct borylation using a mixed diboron reagent or sequential addition of 1,3-propanediol could potentially lead to the target compound in a more direct fashion.

| Catalyst | Base | Solvent | Temperature | Yield |

| PdCl₂(dppf) | KOAc | Dioxane | 80 °C | High |

This method offers significant advantages in terms of mild reaction conditions and broad substrate scope.

Targeted Synthesis of this compound

More direct and specific methods for the synthesis of this compound have been developed, focusing on the final esterification step or the direct introduction of the dioxaborinane ring.

Condensation of 4-Bromophenylboronic Acid with 1,3-Propanediol Derivatives

The most straightforward and common method for the synthesis of this compound is the direct condensation of 4-bromophenylboronic acid with 1,3-propanediol. This reaction is typically carried out by heating the two reactants in a suitable solvent with azeotropic removal of water to drive the equilibrium towards the formation of the ester.

A similar procedure has been reported for the synthesis of the analogous pinacol ester, 2-(4-bromo-phenyl)-4,4,5,5-tetramethyl-dioxaborolane, where 4-bromophenylboronic acid was reacted with pinacol in acetonitrile at room temperature, followed by removal of the solvent under vacuum to yield the product in high yield. This suggests that a similar protocol with 1,3-propanediol would be highly effective.

General Reaction Conditions:

| Reactant 1 | Reactant 2 | Solvent | Conditions |

| 4-Bromophenylboronic Acid | 1,3-Propanediol | Toluene or Acetonitrile | Reflux with Dean-Stark trap or stirring at room temperature |

This method is generally high-yielding and procedurally simple.

Borylation of 4-Bromophenol-derived Electrophiles

An alternative approach involves the borylation of electrophiles derived from 4-bromophenol. This strategy leverages the conversion of the phenolic hydroxyl group into a good leaving group, such as a triflate, mesylate, or sulfamate, which can then participate in a transition metal-catalyzed borylation reaction.

Nickel-catalyzed borylation has emerged as a cost-effective and efficient alternative to palladium-based systems for the activation of C-O bonds. For instance, 4-bromophenyl mesylate or sulfamate can be coupled with a diboron reagent in the presence of a nickel catalyst to generate the corresponding boronic ester. By performing this reaction in the presence of 1,3-propanediol or by subsequent transesterification, this compound can be obtained.

This approach is particularly useful when the starting material is a phenol and offers a different disconnection for synthetic planning.

Emerging and Advanced Synthetic Approaches

Modern synthetic chemistry continues to develop more efficient and atom-economical methods for the preparation of organoboron compounds. These emerging techniques offer potential advantages over classical methods.

One such advanced approach is the iridium-catalyzed C-H borylation. This powerful technique allows for the direct conversion of a C-H bond into a C-B bond, bypassing the need for pre-functionalized starting materials like aryl halides. In principle, direct C-H borylation of bromobenzene (B47551) at the para position with a suitable boron source in the presence of 1,3-propanediol could provide a highly efficient route to this compound. The regioselectivity of such reactions is often controlled by steric factors.

Another novel strategy is the radical borylation of aryl sulfones. Recent research has shown that aryl boranes can be synthesized from aryl sulfones using a boryl radical source. This method provides a new avenue for the formation of carbon-boron bonds under radical conditions. The application of this methodology to a suitable 4-bromophenyl sulfone derivative could offer a new synthetic route to the target compound.

These advanced methods, while not yet standard practice for the synthesis of this specific compound, represent the forefront of research in organoboron chemistry and hold promise for future synthetic applications.

Electrochemical Synthesis Pathways for Aryl Boronic Esters

Electrochemical methods present a compelling alternative for the synthesis of aryl boronic esters, proceeding under mild conditions without the need for strong organometallic reagents. This approach is based on the reductive coupling of aryl halides with a suitable boron source at an electrode surface.

The general principle involves the electrochemical reduction of an aryl halide, such as 4-bromotoluene, at the cathode to generate a reactive aryl radical or anion. This intermediate then reacts with a borating agent present in the electrolyte solution to form the desired aryl boronic ester. The process is typically carried out in a single-compartment electrochemical cell using a sacrificial anode, often made of magnesium or aluminum, which is consumed during the reaction.

Key parameters influencing the efficiency and selectivity of the electrochemical synthesis include the choice of solvent, supporting electrolyte, electrode materials, and the nature of the borating agent. Common borating agents include trialkyl borates and pinacolborane. electrochem.orgresearchgate.net While specific studies focusing exclusively on the electrochemical synthesis of this compound are not extensively detailed in the provided search results, the general methodologies for aryl boronic esters are well-established and can be adapted for this specific compound.

For instance, the electrosynthesis of arylboronic esters has been successfully demonstrated using aryl bromides in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). researchgate.net The reaction is conducted at room temperature, offering a significant advantage over traditional methods that often require low temperatures. The yields of these reactions are reported to be moderate to good, reaching up to 89% in some cases for pinacol esters. electrochem.org

| Parameter | Typical Conditions | Influence on Reaction |

| Solvent | THF, DMF | Affects solubility of reactants and electrolyte, influences electrode processes. |

| Anode | Magnesium, Aluminum (sacrificial) | Provides electrons for the reduction and the resulting metal ions can play a role in the reaction mechanism. |

| Borating Agent | Trialkyl borates, Pinacolborane | Determines the type of boronic ester formed. |

| Supporting Electrolyte | Tetrabutylammonium tetrafluoroborate | Ensures conductivity of the solution. |

| Temperature | Room Temperature | Offers mild reaction conditions. |

This table presents generalized conditions for the electrochemical synthesis of aryl boronic esters based on established methodologies.

Photocatalytic and Metal-Free Borylation Strategies

Recent advancements in organic synthesis have led to the development of photocatalytic and metal-free borylation methods, providing greener and more sustainable routes to aryl boronic esters. These strategies often rely on the generation of aryl radicals from aryl halides under visible light irradiation or through the use of specific reagents that promote borylation without the need for a transition metal catalyst.

Photocatalytic Borylation: This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate a single-electron transfer (SET) process with an aryl halide. This generates an aryl radical, which then reacts with a diboron reagent, such as bis(pinacolato)diboron (B2pin2), to form the aryl boronic ester. These reactions are typically performed under mild conditions and show a broad substrate scope.

Metal-Free Borylation: Metal-free borylation strategies often involve the use of a strong base or a specific activator to facilitate the reaction between an aryl halide and a diboron reagent. These reactions can proceed through radical pathways. For example, the use of potassium tert-butoxide has been shown to mediate the borylation of aryl bromides with bis-boronic acid.

Below are examples of photocatalytic and metal-free borylation of aryl bromides, which are analogous to the synthesis of this compound.

| Aryl Bromide | Boron Source | Catalyst/Promoter | Solvent | Conditions | Yield (%) | Reference |

| 4-Bromobenzonitrile | B2pin2 | fac-[Ir(ppy)3] | DMF | Blue LEDs, rt, 24 h | 92 | nih.gov |

| 4-Bromotoluene | B2pin2 | None (Photochemical) | MeCN/H2O | UV irradiation, rt | 85 | rsc.org |

| 1-Bromo-4-nitrobenzene | B2pin2 | fac-[Ir(ppy)3] | DMF | Blue LEDs, rt, 24 h | 78 | nih.gov |

This table showcases representative yields for photocatalytic and metal-free borylation of various aryl bromides with bis(pinacolato)diboron, demonstrating the feasibility of these methods for precursors of the target compound.

Methodologies for Analytical Confirmation and Purity Assessment (Excluding specific data)

The analytical confirmation and purity assessment of this compound are crucial steps to ensure the quality and identity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the target molecule.

¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons and their chemical environments. The aromatic protons of the 4-bromophenyl group would appear as a characteristic set of signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the 1,3,2-dioxaborinane ring would exhibit specific chemical shifts and coupling patterns, confirming the presence of this cyclic ester.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbon atom directly attached to the boron, the aromatic carbons, and the carbons of the dioxaborinane ring.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of aryl boronic esters. However, the analysis of these compounds can be challenging due to their susceptibility to hydrolysis to the corresponding boronic acids, especially in the presence of water in the mobile phase. nih.govresearchgate.net

To mitigate this issue, specific analytical strategies are employed:

Reversed-Phase HPLC: This is a common mode of HPLC used. To prevent on-column hydrolysis, methods may utilize:

Low-silanol activity columns: Columns with reduced silanol group activity, such as XTerra MS C18, can minimize the catalytic effect of silica (B1680970) on hydrolysis. researchgate.net

Aprotic or non-aqueous mobile phases: Using mobile phases with low water content or employing aprotic solvents as the sample diluent can stabilize the boronic ester during analysis. nih.gov

High pH mobile phases: In some cases, a high pH mobile phase can be used to analyze reactive boronic esters, although this can present challenges with the retention of the more polar boronic acid impurity. researchgate.netamericanpharmaceuticalreview.com

Detection: A UV detector is typically used for the analysis of aryl boronic esters, as the aromatic ring provides strong chromophores.

By employing these advanced synthetic and analytical methodologies, this compound can be synthesized with high efficiency and its structural integrity and purity can be rigorously confirmed.

Mechanistic Aspects of Reactions Involving 2 4 Bromophenyl 1,3,2 Dioxaborinane

Fundamental Principles of Transition Metal-Catalyzed Cross-Coupling Reactions

The catalytic cycle of the Suzuki-Miyaura reaction, and indeed many transition metal-catalyzed cross-couplings, is generally understood to proceed through three primary elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent transition metal center, typically a Pd(0) complex. wikipedia.orglibretexts.org This process involves the insertion of the metal into the carbon-halogen bond, resulting in an increase in both the oxidation state (from 0 to +2) and the coordination number of the metal. wikipedia.orglibretexts.org For 2-(4-Bromophenyl)-1,3,2-dioxaborinane, the reaction partner would be an organic halide. The generally accepted mechanism for this step can proceed through a concerted pathway for less polar bonds or an SN2-type mechanism for more polarized substrates. libretexts.org The oxidative addition initially forms a cis-organopalladium(II) complex, which often rapidly isomerizes to the more stable trans-isomer. illinois.edu The rate of this step is influenced by the nature of the halide, with reactivity generally following the trend I > Br > Cl. youtube.com

Following oxidative addition, the transmetalation step occurs, which involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. nih.gov This is a critical step in the Suzuki-Miyaura reaction as it brings both coupling partners onto the metal catalyst. For the reaction to proceed, the boronic ester, such as this compound, must transfer its 4-bromophenyl group to the palladium complex. This process is typically facilitated by a base, which activates the organoboron compound. researchgate.net The exact mechanism of transmetalation has been a subject of extensive study, with evidence pointing towards the formation of a boronate species that is more nucleophilic and readily transfers its organic moiety. illinois.eduresearchgate.net

The final step of the catalytic cycle is reductive elimination. wikipedia.org In this step, the two organic groups attached to the palladium(II) center couple to form the new carbon-carbon bond, and the palladium catalyst is reduced from Pd(II) back to its active Pd(0) state, thus closing the catalytic loop. nih.gov For this to occur, the organic ligands typically need to be in a cis orientation on the metal center. wikipedia.org The newly formed organic product is then released, and the regenerated Pd(0) catalyst can enter another catalytic cycle.

Detailed Mechanistic Insights into Suzuki-Miyaura Cross-Coupling

While the general principles provide a framework, a deeper understanding requires a look at the specific roles of the reagents and catalysts involved.

Boronic esters, like this compound, play a crucial role in the transmetalation step. While historically it was thought that boronic esters needed to hydrolyze to the corresponding boronic acid before transmetalation, more recent studies have shown that boronic esters can directly participate in this step. illinois.edu The presence of a base is critical, as it coordinates to the boron atom, forming a more nucleophilic "ate" complex. This increased nucleophilicity facilitates the transfer of the aryl group to the palladium center. researchgate.net

Mechanistic studies on compounds analogous to this compound, such as other aryl boronic esters, have revealed the existence of pre-transmetalation intermediates where a Pd-O-B linkage is formed. illinois.eduresearchgate.net The rate of transmetalation can be significantly influenced by the nature of the diol used to form the boronic ester. For instance, studies have shown that ethylene (B1197577) glycol-derived arylboronate esters can transfer their organic groups at a much faster rate than the corresponding boronic acid. illinois.edu This highlights that the dioxaborinane ring of this compound is not merely a protecting group but an active participant in the key bond-forming step.

Table 1: Factors Influencing the Transmetalation Step

| Factor | Influence on Transmetalation | Mechanistic Implication |

|---|---|---|

| Base | Essential for activating the boronic ester. | Forms a more nucleophilic boronate "ate" complex, facilitating aryl transfer. researchgate.net |

| Dioxaborinane Ring | Can directly participate without prior hydrolysis. | The structure of the boronic ester directly impacts reactivity. illinois.edu |

| Solvent | Can affect the stability of intermediates and the solubility of the base. | Influences the overall rate and efficiency of the catalytic cycle. |

| Pre-transmetalation Intermediates | Formation of Pd-O-B linkages has been observed. | Provides a lower energy pathway for the transfer of the organic group. illinois.eduresearchgate.net |

Electron-rich ligands can increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition. illinois.edu

Sterically bulky ligands can promote reductive elimination by creating steric strain that is relieved upon formation of the product and dissociation from the metal. illinois.edu They can also favor the formation of monoligated palladium species, which can be highly active in the catalytic cycle. illinois.edu

In the context of a molecule like this compound, the ligand's structure can also influence which part of a molecule reacts if there are multiple reactive sites. Studies on similar molecules with multiple halide groups have shown that the choice of ligand can dictate the chemoselectivity of the cross-coupling reaction. researchgate.net For example, different phosphine (B1218219) ligands can lead to selective reaction at either a bromo or a chloro substituent on an aromatic ring. researchgate.net This demonstrates that the ligand architecture is a powerful tool for controlling the outcome of Suzuki-Miyaura reactions involving multifunctional substrates. Research has shown that even subtle changes to the ligand can affect the stereochemical outcome of the reaction, for instance, in maintaining the geometry of a double bond during coupling. organic-chemistry.org

Table 2: Effect of Ligand Properties on Suzuki-Miyaura Coupling

| Ligand Property | Effect on Catalytic Step | Example Ligand Type |

|---|---|---|

| Electron-donating | Accelerates oxidative addition. | Trialkylphosphines illinois.edu |

| Steric Bulk | Promotes reductive elimination and formation of active catalytic species. | Bulky phosphines like t-Bu3P researchgate.net |

| Bite Angle (for bidentate ligands) | Influences the geometry of the palladium complex and can affect reductive elimination. | Xantphos researchgate.net |

| Hemilability | Can create a vacant coordination site for substrate binding. | Ligands with both strongly and weakly coordinating atoms. |

Effect of Base and Solvent on Catalytic Cycles

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling involving boronic esters like this compound, are profoundly influenced by the choice of base and solvent. These components are not merely reaction media but active participants in the catalytic cycle, particularly in the crucial transmetalation step.

The primary role of the base is to activate the organoboron reagent. deepdyve.com There has been considerable debate regarding the precise mechanism of this activation for boronic esters. Two predominant pathways are proposed: the "boronate pathway" and the "oxo-palladium pathway". rsc.org In the boronate pathway, the base coordinates to the boron atom, forming a more nucleophilic tetracoordinate boronate species. rsc.org This increased nucleophilicity facilitates the transfer of the aryl group from boron to the palladium center. Studies have indicated that for boronic acids, the borate (B1201080) anion, RB(OH)₃⁻, is the most reactive species toward transmetalation, suggesting the base's main function is to convert the boronic acid into this more reactive organoborate. deepdyve.comresearchgate.net While boronic esters are more stable than boronic acids, a similar principle of base-assisted activation is often considered, potentially involving hydrolysis to the boronic acid in situ or direct formation of a boronate complex. nih.gov The stoichiometry and strength of the base can dictate reaction selectivity, especially in competitive scenarios between different organoboron reagents. deepdyve.com

The solvent system also plays a critical role. It influences the solubility of reagents, the stability of catalytic intermediates, and the rates of the elementary steps in the catalytic cycle. mdpi.com For instance, solvent mixtures like ethanol/water (EtOH/H₂O) have been shown to be highly effective, with water potentially accelerating the breakdown of catalyst precursor structures and facilitating the formation of key hydroxo-palladium species. mdpi.comresearchgate.net The choice of solvent can significantly alter reaction outcomes, as demonstrated by optimization studies that screen various solvents to achieve maximum yield. mdpi.com

The following table summarizes the effects of different bases and solvents on a model Suzuki-Miyaura coupling reaction, highlighting their impact on product yield.

Table 1: Effect of Base and Solvent on a Model Suzuki-Miyaura Coupling Yield

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(0)-SMTU-boehmite | K₂CO₃ | EtOH/H₂O (1:1) | 50 | 98 | mdpi.com |

| Pd(OAc)₂/Dabco | K₃PO₄ | H₂O | 100 | 95 | researchgate.net |

| Pd(PPh₃)₄ | Ba(OH)₂ | DME | Reflux | High | researchgate.net |

| Pd(OAc)₂/NHC | K₂CO₃ | 2-Propanol | RT | High | researchgate.net |

This table is a representative summary based on findings for similar cross-coupling reactions.

Investigations into Other Cross-Coupling Mechanisms (e.g., Ni(I)/Ni(III) cycles)

While palladium is the most common catalyst for Suzuki-Miyaura reactions, nickel has emerged as a cost-effective and powerful alternative, capable of coupling a wider range of electrophiles. libretexts.orgnih.gov The mechanistic pathways for nickel-catalyzed cross-couplings can differ significantly from the typical Pd(0)/Pd(II) cycle. A notable alternative is the Ni(I)/Ni(III) catalytic cycle, which is often invoked to explain the reactivity observed, particularly in reactions that may involve radical intermediates. nih.govorgsyn.org

The Ni(I)/Ni(III) mechanism generally proceeds as follows:

Oxidative Addition: An aryl halide undergoes oxidative addition to a Ni(I) complex. This is a key step, and direct evidence for the addition of aryl halides to well-defined Ni(I) species has been reported, supporting the viability of this pathway. ucla.edu This forms a Ni(III) intermediate.

Transmetalation: The organoboron reagent, such as this compound, transmetalates with the Ni(III) complex.

Reductive Elimination: The resulting diorgano-Ni(III) species undergoes reductive elimination to form the C-C bond of the product and regenerate a Ni(I) complex, which continues the catalytic cycle. nih.gov

This pathway is distinct from the more conventional Ni(0)/Ni(II) cycle. Some studies suggest that a Ni(I)/Ni(III) radical-chain pathway is more likely in certain solvent conditions. nih.gov Mechanistic studies have converged on a model for some cross-electrophile couplings where an alkyl radical reacts with a (Ligand)Ni(II)(Aryl)X intermediate to generate a putative (Ligand)Ni(III)(Aryl)(Alkyl)X species, which then reductively eliminates the product. orgsyn.org This highlights the accessibility of the Ni(III) oxidation state in cross-coupling catalysis.

Elucidation of Catalyst Deactivation Pathways and Mitigation Strategies

A significant challenge in palladium-catalyzed cross-coupling reactions is catalyst deactivation, which can terminate the catalytic cycle and lower product yields. numberanalytics.com Several deactivation pathways have been identified for homogeneous palladium catalysts. One of the most common is the formation of palladium nanoparticles or bulk palladium metal (palladium black) through aggregation of Pd(0) species. nih.gov This process reduces the concentration of the active homogeneous catalyst. Another pathway involves the degradation of the supporting ligands, which are crucial for stabilizing the palladium center and facilitating the catalytic steps. numberanalytics.comnih.gov The formation of inactive or less reactive palladium complexes can also contribute to deactivation. researchgate.net

Several strategies have been developed to mitigate catalyst deactivation and enhance catalyst longevity:

Use of Stabilizing Ligands: Sterically demanding and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can stabilize the Pd(0) center, preventing aggregation and promoting the desired catalytic steps. numberanalytics.comresearchgate.net

Careful Control of Reaction Conditions: Optimizing factors such as temperature, reagent concentration, and reaction time can minimize side reactions and catalyst decomposition. numberanalytics.com

Heterogeneous Catalysis: Anchoring palladium nanoparticles (PdNPs) onto solid supports (e.g., metal oxides, graphene) can prevent leaching and aggregation. mdpi.commdpi.com This approach improves catalyst stability and allows for easier recovery and recycling.

Surface Functionalization: Modifying the surface of catalyst supports with agents like metal-organic frameworks (MOFs) can create a "molecular fence" effect, physically preventing the detachment and agglomeration of PdNPs. mdpi.com

Table 2: Catalyst Deactivation and Mitigation

| Deactivation Pathway | Mitigation Strategy | Reference |

| Aggregation to Palladium Black | Use of stabilizing ligands (e.g., SPhos, XPhos) | numberanalytics.comnih.gov |

| Ligand Degradation | Careful control of reaction conditions | numberanalytics.comnih.gov |

| Pd Leaching from Support | Anchoring PdNPs on supports (e.g., Fe₃O₄, boehmite) | mdpi.com |

| Nanoparticle Aggregation | Surface functionalization of support (e.g., with MOFs) | mdpi.com |

Stereochemical Control and Enantioselectivity in Related Boron-Mediated Reactions

Achieving stereochemical control is a paramount goal in modern organic synthesis, particularly for producing chiral molecules. In the context of boron-mediated reactions, significant progress has been made in developing enantioselective Suzuki-Miyaura cross-couplings. acs.orgnih.gov These reactions often employ prochiral or meso starting materials containing two boronic ester groups, and a chiral catalyst is used to desymmetrize the molecule, leading to a single, enantioenriched product. nih.govacs.org

The key to enantioselectivity lies in the transmetalation step, which is often the enantiodetermining step of the catalytic cycle. nih.gov The chiral ligand bound to the metal center differentiates between two enantiotopic reactive sites or groups in the substrate. Research has shown that for certain systems, the Suzuki-Miyaura coupling can proceed with high stereoretention, meaning the stereochemistry of the starting organoborane is preserved in the final product. researchgate.net This is particularly valuable for transferring chirality from a C(sp³)-boron center. The stereoselective synthesis of precursors, combined with a stereoretentive cross-coupling, allows for excellent control over the final product's stereochemistry. richmond.edu

Recent advancements have focused on the more challenging enantioselective couplings that form C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds, as these create valuable three-dimensional molecular scaffolds. acs.orgnih.gov The reactivity of 1,2-bis(boronic esters) has been exploited, where the presence of an adjacent organoboronate provides a substantial rate acceleration in the cross-coupling, facilitating the development of enantioselective transformations. acs.orgnih.gov

Table 3: Examples of Enantioselective Boron-Mediated Reactions

| Substrate Type | Key Feature | Stereochemical Outcome | Reference |

| 1,2-Bisboronic esters | Catalytic desymmetrization | High enantiomeric excess (e.e.) | nih.gov |

| meso 1,2-Diborylcycloalkanes | Modular route to chiral carbocycles | Enantiomerically enriched products | acs.orgnih.gov |

| γ-Borylated amides | Stereospecific C-B bond transformation | Stereoretention | researchgate.net |

| (Z)-Chloropropenals | Stereoselective Suzuki coupling | Complete stereochemical control | richmond.edu |

Catalysis in Reactions of 2 4 Bromophenyl 1,3,2 Dioxaborinane

Palladium-Based Catalytic Systems

Palladium is the most versatile and widely exploited transition metal in catalysis for the formation of carbon-carbon bonds. mdpi.com Its catalytic systems are central to the functionalization of 2-(4-bromophenyl)-1,3,2-dioxaborinane.

Homogeneous palladium catalysts, which are soluble in the reaction medium, are highly efficient for cross-coupling reactions. qualitas1998.net The active catalyst is typically a Pd(0) species, often generated in situ from a more stable Pd(II) precatalyst. qualitas1998.net For a reaction like the Suzuki-Miyaura coupling, where this compound would act as the organoboron nucleophile, a typical catalytic cycle involves oxidative addition of an organic halide to the Pd(0) center, transmetalation with the boronic ester, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. Conversely, when the compound's aryl bromide moiety is the reactive site, it undergoes oxidative addition to the Pd(0) catalyst.

Commonly used homogeneous palladium precatalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂). mdpi.com These catalysts are valued for their high activity and ability to function under relatively mild conditions. mdpi.com For instance, the Suzuki-Miyaura coupling of aryl bromides is often carried out in the presence of a Pd(0) catalyst and a base, which plays multiple roles in the catalytic cycle. qualitas1998.netmdpi.com

Table 1: Representative Homogeneous Palladium Catalysts and Reaction Conditions

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ (integral part) | K₃PO₄ | 1,4-Dioxane | 90 |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Ethanol | 80 |

This table presents typical conditions for Suzuki-Miyaura cross-coupling reactions involving aryl bromides, which are directly applicable to this compound. Data compiled from sources mdpi.comrsc.orgrsc.org.

A significant drawback of homogeneous catalysts is the difficulty in separating the expensive palladium catalyst from the reaction products, which can also lead to product contamination. qualitas1998.net To overcome this, supported and heterogeneous palladium catalysts have been developed. These involve immobilizing palladium on a solid support, such as activated carbon (Pd/C), silica (B1680970) (Pd/SiO₂), or polymers. qualitas1998.netcore.ac.uk

These heterogeneous catalysts offer the major advantage of easy recovery (e.g., by simple filtration) and potential for recycling over multiple reaction runs. qualitas1998.netcore.ac.uk However, a critical issue is the leaching of palladium species from the support into the reaction solution. It has been shown that in many cases, it is these leached, soluble palladium species that are responsible for the observed catalytic activity, meaning the reaction is not truly heterogeneous. qualitas1998.net Despite this, the practical benefits of supported systems, such as simplified workup and reduced metal contamination in the final product, remain attractive. dntb.gov.ua

Table 2: Comparison of Supported Palladium Catalyst Systems

| Catalyst Support | Description | Advantages | Disadvantages |

|---|---|---|---|

| Activated Carbon (Pd/C) | Commercially available, widely used. | High surface area, effective for various couplings. | Can leach Pd, potential for side reactions. |

| Silica (Pd/SiO₂) | Palladium nanoparticles on silica. | Good thermal stability. | Leaching of Pd species is a known issue. qualitas1998.net |

| Polymers (e.g., Polystyrene) | Palladium complexes anchored to a polymer backbone. | Tunable properties, can improve performance in water. qualitas1998.net | Swelling in organic solvents, potential for reduced activity. |

This table summarizes various approaches to heterogeneous palladium catalysis applicable to reactions with this compound. Data compiled from source qualitas1998.net.

The development of specialized ligands has been a major driving force in advancing palladium-catalyzed cross-coupling over the past two decades. nih.gov Ligands, typically electron-rich phosphines or N-heterocyclic carbenes (NHCs), play a crucial role by stabilizing the palladium catalytic species and modulating its reactivity and selectivity. nih.goved.ac.uk The choice of ligand can significantly influence the rates of key steps in the catalytic cycle, particularly oxidative addition and reductive elimination. nih.gov

For challenging substrates, such as sterically hindered aryl halides or less reactive aryl chlorides, the use of bulky, electron-rich ligands is often essential. Ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) have been shown to be effective in promoting the cross-coupling of two nucleophilic reagents, a challenging transformation where selectivity is a major issue. uoa.grlabxing.com The development of ligand-free palladium precursors also allows for the rapid screening of a wide variety of ligands to optimize a specific reaction without needing to synthesize each individual ligated complex. nih.gov

Table 3: Key Ligands for Palladium-Catalyzed Cross-Coupling

| Ligand | Abbreviation | Catalyst System | Key Feature/Application |

|---|---|---|---|

| Triphenylphosphine | PPh₃ | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | General purpose, widely used for aryl bromides and iodides. mdpi.com |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Pd(OAc)₂/BINAP | Suppresses homocoupling in oxidative cross-coupling. uoa.grlabxing.com |

| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Xantphos | Pd(OAc)₂/Xantphos | Wide bite angle, good for controlling selectivity. labxing.com |

This table highlights important ligands and their roles in reactions relevant to this compound. Data compiled from sources mdpi.comed.ac.ukuoa.grlabxing.com.

Non-Palladium Transition Metal Catalysis

While palladium is dominant, concerns about its cost and toxicity have driven research into alternatives. Other transition metals have emerged as viable catalysts for cross-coupling and other transformations involving substrates like this compound.

Ruthenium catalysts have shown effectiveness in unique transformations, particularly those involving C-H bond activation. marquette.edu For example, cationic ruthenium hydride complexes have been used to catalyze the ortho-C-H bond activation of arylamines and their subsequent cyclization with alkynes to form substituted quinolines. marquette.edu While direct ruthenium-catalyzed cross-coupling with arylboronic esters is less common than with palladium, the ability of ruthenium to mediate C-H functionalization opens up alternative pathways for the transformation of aromatic compounds. Mechanistic studies suggest the involvement of ruthenium acetylide complexes in these catalytic cycles. marquette.edu

Nickel has emerged as a powerful, cost-effective alternative to palladium for cross-coupling reactions. nih.gov Nickel catalysts can mediate the coupling of a wide range of substrates, including aryl bromides, with organoboron reagents in Suzuki-Miyaura-type reactions. beilstein-journals.orgudel.edu The catalytic cycle is generally analogous to that of palladium, but nickel's distinct electronic properties can lead to different reactivity and selectivity.

Nickel(0) catalysts, often generated in situ from Ni(II) precursors like NiCl₂(PPh₃)₂ with a reducing agent like zinc (Zn), are highly effective. nih.gov Nickel systems, such as those using Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)) with phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃), have been successfully employed for the cross-coupling of arylboronic acids with various partners under mild conditions. beilstein-journals.org These methods are valuable for their broad functional group tolerance and applicability to complex molecule synthesis. beilstein-journals.orgorgsyn.org

Table 4: Examples of Nickel-Catalyzed Cross-Coupling of Aryl Bromides

| Nickel Precursor | Ligand | Base/Reductant | Solvent | Application |

|---|---|---|---|---|

| Ni(cod)₂ | PCy₃ | K₃PO₄ | Toluene/Methanol/Water | Coupling with 2-fluorobenzofurans. beilstein-journals.org |

| NiCl₂(PPh₃)₂ | PPh₃ (integral part) | Zn | THF | Homocoupling of aryl bromides. nih.gov |

This table shows representative nickel catalytic systems for cross-coupling reactions of aryl bromides, demonstrating the utility of nickel as an alternative to palladium for transforming this compound. Data compiled from sources nih.govbeilstein-journals.orgnih.gov.

Iron-Catalyzed Methodologies

The use of iron as a catalyst in cross-coupling reactions has gained significant traction as a cost-effective, abundant, and less toxic alternative to precious metals like palladium. nih.gov These characteristics make iron catalysis a highly sustainable approach, particularly relevant in pharmaceutical manufacturing. nih.gov Iron-catalyzed methodologies are effective for forming carbon-carbon bonds, typically by coupling organohalides with organometallic reagents, such as Grignard reagents. nih.govnih.gov

The general mechanism for iron-catalyzed cross-coupling often involves the in situ formation of a low-valent iron species from a precursor like iron(III) chloride (FeCl₃) or iron(III) acetylacetonate (B107027) (Fe(acac)₃) upon reaction with a Grignard reagent. princeton.eduorganic-chemistry.org This active iron catalyst can then participate in a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, analogous to palladium-catalyzed cycles. princeton.edu For a compound like this compound, the aryl-bromine bond could be the site of oxidative addition, or the organoboron moiety could act as the nucleophilic partner in a coupling reaction with another electrophile.

Research has demonstrated the successful coupling of various bromophenols with aryl Grignard reagents at room temperature using an iron-based catalytic system, showcasing high functional group tolerance and suppression of side reactions. researchgate.net The combination of Fe(acac)₃ with additives like tributylphosphine (B147548) (PBu₃) and titanium(IV) ethoxide (Ti(OEt)₄) has proven effective for biaryl couplings. researchgate.net While direct studies on this compound are not prevalent, the reactivity of similar structures in iron-catalyzed systems provides a strong precedent for its application. For instance, the coupling of alkyl halides with aryl Grignards proceeds efficiently under mild conditions with an iron catalyst. nih.gov

| Electrophile | Nucleophile | Iron Catalyst System | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Alkenyl Bromides/Triflates | Alkynyl Grignard Reagents | FeCl₃ / LiBr | Stereoselective synthesis of conjugated enynes; LiBr as a crucial additive. | High to excellent | organic-chemistry.org |

| Bromophenols | Aryl Grignard Reagents | Fe(acac)₃ / PBu₃ / Ti(OEt)₄ | Room temperature reaction; wide substrate scope and high functional group tolerance. | High | researchgate.net |

| Primary/Secondary Alkyl Halides | Aryl Grignard Reagents | Iron salt (e.g., FeCl₃) | Proceeds under mild conditions; quantitative yields. | Quantitative | nih.gov |

Gold-Catalyzed Approaches

Gold catalysis has emerged as a powerful tool for a variety of organic transformations, often involving the activation of alkynes and allenes toward nucleophilic attack. beilstein-journals.org Unlike palladium, which typically cycles through Pd(0)/Pd(II) states, gold catalysis often proceeds via Au(I)/Au(III) redox cycles or operates through pure π-activation without a change in oxidation state. beilstein-journals.orgnih.gov

In the context of arylboronic acids and their esters, gold catalysts can facilitate multi-component reactions, enabling the rapid construction of complex molecular architectures. A notable example is the gold-catalyzed four-component reaction that achieves oxo-arylfluorination or oxo-arylalkenylation of internal alkynes. nih.gov In this process, an arylboronic acid serves as the source of the aryl group. The reaction is initiated by a gold(I) catalyst, which is oxidized to a high-valent Au(III) species by an oxidant like Selectfluor. nih.gov This intermediate then orchestrates the bond formations. The specific outcome is directed by functional groups within the alkyne substrate. nih.gov

While this methodology has been demonstrated with various arylboronic acids, its application to this compound would provide a direct route to α,α-disubstituted ketones containing the 4-bromophenyl moiety. nih.gov The versatility of gold catalysis is further highlighted in domino reactions, where a sequence of transformations including cyclizations and hetero-Diels-Alder reactions can be triggered by a single gold catalyst, leading to complex heterocyclic systems. nih.gov

| Alkyne Substrate | Arylboronic Acid | Catalyst System | Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| Internal Alkyne with Carboxylate Group | ArB(OH)₂ | (4-CF₃Ph)₃PAuCl | Selectfluor, H₂O | Tri- or Tetra-substituted Unsaturated Ketone | nih.gov |

Metal-Free and Organocatalytic Strategies

In recent years, there has been a significant push toward the development of metal-free and organocatalytic reactions to avoid the cost, toxicity, and potential product contamination associated with transition metals. nih.gov These strategies rely on the use of small organic molecules, non-metallic reagents, or simply thermal or photochemical conditions to promote chemical transformations. nih.govbeilstein-archives.org

For precursors like this compound, metal-free strategies become relevant for subsequent transformations of the products derived from its initial coupling reactions. For example, the synthesis of quinolin-4-ones can be achieved through the intramolecular cyclization of 2-aminochalcones, a reaction that can be promoted by solid acids like Amberlyst®-15, completely avoiding the use of metals. mdpi.com Similarly, biologically important frameworks can be constructed through one-pot, three-component couplings under transition-metal-free conditions. nih.gov

Another example is the decarbonyl-oxidation of 3-arylbenzofuran-2(3H)-ones to 2-hydroxybenzophenones, which proceeds under metal-free conditions using a base like cesium carbonate in a solvent capable of generating hydroperoxides, such as THF, under an open atmosphere. beilstein-archives.org This highlights the potential for designing synthetic routes that leverage the reactivity of functional groups within a molecule without resorting to metal catalysis. beilstein-archives.org

Role of Co-catalysts and Stoichiometric Additives (e.g., Lewis Acids, Borate (B1201080) Esters)

The efficiency and outcome of cross-coupling reactions involving boronic esters are profoundly influenced by the presence of co-catalysts and stoichiometric additives. nih.govyoutube.com In the Suzuki-Miyaura coupling, the most common reaction for boronic esters, a base is essential for the transmetalation step. organic-chemistry.org

The activation of the boronic ester is generally understood to proceed via the "boronate mechanism." illinois.edu In this pathway, a base (e.g., hydroxide, carbonate) coordinates to the electron-deficient boron atom of the ester, forming a more nucleophilic tetracoordinate "ate" complex. nih.govorganic-chemistry.orglibretexts.org This activation enhances the polarization of the carbon-boron bond, facilitating the transfer of the organic group from boron to the palladium center. nih.govorganic-chemistry.org The choice of base and solvent system is critical, with different combinations being optimal for different substrates. libretexts.org

Kinetic and structural studies have revealed that boronic esters can, in some cases, transmetalate directly without prior hydrolysis, and the rate of this transfer is highly dependent on the electronic properties of the ester's oxygen atoms. nih.govacs.org The electron density of these oxygen atoms influences both the nucleophilicity of the ipso-carbon and the ability to form a pre-transmetalation intermediate with the metal catalyst. nih.gov

Lewis acids can also play a significant role. While bases activate the boron reagent, Lewis acids can activate the coupling partner or interact with the catalyst complex. Furthermore, reaction byproducts, such as borate esters formed from the diol portion of the starting material, can influence the reaction. For example, 2-hydroxy-1,3,2-dioxaborolane, a byproduct from pinacol (B44631) esters, was found to scavenge hydroxide, necessitating the use of excess base to achieve high yields in a rapid coupling reaction. nih.gov Additives like trimethyl borate have also been shown to enable anhydrous cross-coupling reactions, expanding the scope and practicality of these transformations. illinois.edu

Advanced Synthetic Applications and Transformations of 2 4 Bromophenyl 1,3,2 Dioxaborinane

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. 2-(4-Bromophenyl)-1,3,2-dioxaborinane and its derivatives are key players in this field, primarily through the Suzuki-Miyaura cross-coupling reaction, which enables the formation of biaryl structures, polyaromatic systems, and functionalized unsaturated compounds.

Suzuki-Miyaura Cross-Coupling with Diverse Aryl and Heteroaryl Electrophiles

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an organoboron compound and an organohalide or triflate. wikipedia.orglibretexts.org this compound derivatives, such as silyl-protected dioxaborinanes, have proven to be effective coupling partners. bath.ac.uk These stable, isolable boronate reagents react efficiently with a variety of aryl and heteroaryl electrophiles. bath.ac.uk

The general mechanism involves three key steps: oxidative addition of the electrophile to a Pd(0) catalyst, transmetalation with the boronate ester, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, and base is crucial for achieving high yields. For instance, palladium complexes with phosphine (B1218219) ligands like PPh₃ or more specialized ligands such as XPhos are commonly employed. commonorganicchemistry.com

Research has demonstrated the successful coupling of dioxaborinane derivatives with various electrophiles. For example, silyl-protected dioxaborinanes have been coupled with 2-bromopyridine (B144113) to form 2-phenylpyridine (B120327) derivatives, which are valuable in materials science and medicinal chemistry. bath.ac.uk The reaction conditions are typically mild, often requiring a base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) and a solvent system such as aqueous tetrahydrofuran (B95107) (THF). bath.ac.ukcommonorganicchemistry.com

Table 1: Examples of Suzuki-Miyaura Coupling with 2-(Aryl)-1,3,2-dioxaborinane Derivatives

| Dioxaborinane Derivative | Electrophile | Catalyst System | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Silyl-protected 2-phenyl-dioxaborinane | 2-Bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | 95 | bath.ac.uk |

| Silyl-protected 2-(4-methoxyphenyl)-dioxaborinane | 2-Bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | 98 | bath.ac.uk |

| Silyl-protected 2-(4-fluorophenyl)-dioxaborinane | 2-Bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | 91 | bath.ac.uk |

Synthesis of Substituted Biaryl Compounds

Biaryl scaffolds are prevalent in pharmaceuticals, natural products, and liquid crystals. numberanalytics.comnih.gov The Suzuki-Miyaura reaction using this compound or its analogues is a primary method for synthesizing these important structures. numberanalytics.comorganic-chemistry.org The reaction facilitates the coupling of two distinct aryl rings, offering a convergent and efficient route to unsymmetrical biaryls. researchgate.net

The versatility of this method allows for the synthesis of biaryls with a wide range of substituents. For example, the coupling of various arylboronic acids with bromobenzene (B47551) derivatives can produce complex biaryls. nih.gov Even sterically hindered biaryls, which are challenging to synthesize using traditional methods, can be accessed through carefully optimized Suzuki-Miyaura conditions, often employing specialized ligands and copper co-catalysts to facilitate the reaction.

One documented approach involves the use of 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaboroles, nitrogen-containing analogues of dioxaborinanes, which couple efficiently with aryl bromides. researchgate.net These reactions, catalyzed by palladium systems, can proceed rapidly, sometimes in as little as 10 minutes under microwave irradiation, to produce unsymmetrical biaryls in high yields. researchgate.net

Construction of Polyaromatic and Fused Ring Systems

Polycyclic aromatic hydrocarbons (PAHs) and related fused-ring systems are significant targets in materials science due to their unique electronic and photophysical properties. nih.govresearchgate.net Synthetic strategies toward these complex architectures often rely on intramolecular or intermolecular cross-coupling reactions. The Suzuki-Miyaura coupling serves as a key tool in this context, enabling the formation of C-C bonds that stitch together aromatic fragments. researchgate.net

While direct examples using this compound are not prevalent in the provided search results, the general methodology is well-established. The synthesis often involves a tandem reaction sequence where an initial intermolecular Suzuki coupling creates a precursor that can then undergo an intramolecular cyclization to form the fused ring system. This approach allows for the controlled construction of complex polyaromatic structures from simpler, readily available building blocks.

Formation of Functionalized Alkenes and Alkynes

The scope of the Suzuki-Miyaura reaction extends beyond aryl-aryl couplings to include the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, leading to functionalized alkenes (styrenes) and alkynes. libretexts.orgnih.gov This is achieved by coupling arylboronic esters like this compound with alkenyl or alkynyl halides (or triflates). nih.gov

These reactions are highly stereoselective, typically proceeding with retention of the double bond geometry of the alkenyl partner. wikipedia.org For instance, the coupling of an (E)-alkenylborane with an aryl halide will yield an (E)-alkene. This control over stereochemistry is crucial for the synthesis of specific isomers required for pharmaceutical or materials applications. Rhodium catalysts, in addition to palladium, have also been employed, particularly in asymmetric additions to alkenes, to produce chiral butanoic acids. orgsyn.org

Carbon-Heteroatom Bond Forming Reactions

Beyond C-C bond formation, arylboronic acid derivatives are also implicated in the creation of carbon-heteroatom bonds, which are fundamental linkages in a vast array of biologically active compounds and functional materials.

C-N Bond Formation (e.g., Amination Reactions)

The formation of carbon-nitrogen (C-N) bonds to create arylamines is a critical transformation in organic synthesis. wikipedia.org The Buchwald-Hartwig amination is a premier palladium-catalyzed method for this purpose, coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org While this reaction does not directly use the boronate ester as a reactant in the same way as a Suzuki coupling, the aryl bromide moiety of a compound like this compound can readily participate as the electrophilic partner.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). organic-chemistry.orguwindsor.ca

Alternatively, copper-catalyzed amination reactions provide another route for C-N bond formation with aryl bromides. nih.gov Recent developments have focused on creating catalyst systems that are tolerant of sensitive functional groups and can operate under mild conditions, thereby expanding the scope and applicability of these crucial transformations. nih.gov

C-S Bond Formation (e.g., Thiolation Reactions)

The formation of carbon-sulfur (C–S) bonds is a fundamental transformation in organic synthesis, leading to structures prevalent in pharmaceuticals, agrochemicals, and materials science. This compound can serve as a precursor for the 4-bromophenyl moiety in C–S bond-forming reactions. While direct thiolation of the boronic ester is less common, it can be readily converted to the corresponding boronic acid, which then participates in various coupling reactions.

Transition-metal-catalyzed cross-coupling reactions are a primary method for forming C–S bonds from arylboronic acids. Copper and palladium catalysts are particularly effective in mediating the coupling between arylboronic acids and a wide range of sulfur-containing nucleophiles, including thiols (R-SH), disulfides (R-S-S-R), and sulfonyl chlorides. These reactions allow for the synthesis of aryl thioethers and related sulfur compounds. The development of new protocols focuses on expanding the substrate scope and improving reaction conditions, often utilizing various sulfur reagents to achieve the desired transformation. rsc.org

Thiol-addition reactions, particularly Michael additions to activated alkenes, represent another important class of C–S bond formation. rsc.orgbohrium.com While not a direct reaction of the arylboronic ester itself, the functional groups present on the molecule or on a coupled partner can be designed to participate in such subsequent reactions. For instance, after a Suzuki-Miyaura coupling, a substituent on the newly introduced aryl group could contain a Michael acceptor, enabling a post-coupling thiolation step. This cascade approach, where an initial cross-coupling is followed by a C-S bond formation, highlights the versatility of the initial building block.

Below is a table representing potential C-S bond formation reactions involving the derivative, (4-bromophenyl)boronic acid.

| Reaction Type | Sulfur Source | Catalyst/Conditions | Product Type |

| Chan-Lam Thiolation | Thiols (R-SH) | Copper (e.g., Cu(OAc)₂) | Aryl Thioethers |

| Palladium-Catalyzed Thiolation | Thiols (R-SH) | Palladium (e.g., Pd(dba)₂) | Aryl Thioethers |

| Coupling with Sulfonyl Chlorides | R-SO₂Cl | Palladium Catalyst | Aryl Sulfones |

Further Functionalization and Derivatization of the Boronic Ester Moiety

The this compound molecule is a versatile intermediate, amenable to a wide range of transformations that target either the boronic ester itself or the attached aryl ring.

One of the most common and synthetically useful transformations of this compound is its hydrolysis to the corresponding (4-bromophenyl)boronic acid. The dioxaborinane ring serves as a protective group for the boronic acid, enhancing its stability for storage and handling, and preventing premature decomposition or participation in undesired side reactions. This protection is readily removed under mild acidic or basic conditions to liberate the reactive boronic acid in situ or for isolation.

Once generated, (4-bromophenyl)boronic acid is a key building block for a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is well-established in palladium-catalyzed cross-coupling reactions. chemicalbook.comsigmaaldrich.com

Key Sequential Reactions of (4-Bromophenyl)boronic acid:

Suzuki-Miyaura Coupling: This is the most prominent application, where the boronic acid couples with aryl or vinyl halides/triflates to form biaryl or aryl-alkene structures. researchgate.net The presence of the bromo-substituent on the boronic acid allows for further, sequential Suzuki-Miyaura couplings, making it an ideal linchpin for constructing complex polyphenylene structures. researchgate.net

Heck Reaction: Tandem oxidative Heck reactions can be performed using this reagent. chemicalbook.comsigmaaldrich.com

Conjugate Additions: The boronic acid can participate in rhodium-catalyzed asymmetric conjugate additions to α,β-unsaturated esters, a process that creates chiral centers with high enantioselectivity. orgsyn.org

Chan-Evans-Lam Coupling: This copper-catalyzed reaction allows for the formation of C-N or C-O bonds by coupling the boronic acid with amines or alcohols.

The table below summarizes some of the key sequential transformations.

| Reaction Name | Co-reactant | Catalyst System (Example) | Bond Formed | Resulting Structure |

| Suzuki-Miyaura Coupling | Aryl Halide (Ar'-X) | Pd(PPh₃)₄, Base | C-C | 4-Bromo-1,1'-biphenyl |

| Rhodium-Catalyzed Conjugate Addition | Ethyl (E)-but-2-enoate | [Rh(NBD)₂]BF₄, (R)-BINAP | C-C | (S)-Ethyl 3-(4-bromophenyl)butanoate orgsyn.org |

| Copper-Mediated Fluoroalkylation | Fluoroalkyl Iodides | Copper | C-CF₂R | 1-Bromo-4-(fluoroalkyl)benzene sigmaaldrich.com |

The 1,3,2-dioxaborinane ring is not merely a passive protecting group; its structure can be actively involved in or modified through various chemical processes. The choice of diol used to form the boronic ester (in this case, 1,3-propanediol (B51772) or a derivative thereof) influences the stability and reactivity of the compound.

Research into organoboron chemistry has revealed several avenues for ring transformation and modification:

Metathesis and Exchange Reactions: The dioxaborinane ring can undergo exchange reactions with other diols or boronic acids. google.com This process can be influenced by catalysts, the polarity of the medium, and the electronic properties of the substituents on the boron atom or the carbon atoms of the ring. google.com This dynamic exchange is a cornerstone for creating combinatorial libraries of boronic esters. google.com

Ring-Opening Coupling Reactions: In the presence of specific transition metal catalysts or main-group metals, the dioxaborinane ring can participate in ring-opening coupling reactions. rsc.orgrsc.org These reactions involve the generation of a carbanion that promotes the cleavage of C-O or C-C bonds within the ring system, leading to the formation of new, functionalized organoboron compounds. rsc.org

Diastereoselective Synthesis: When chiral diols are used to form the boronic ester ring, they can impart stereochemical information and influence the outcome of subsequent reactions, enabling diastereoselective synthesis.

The stability of the six-membered dioxaborinane ring compared to the five-membered dioxaborolane ring can also be exploited to control reaction kinetics, providing a tool for chemists to fine-tune reactivity. google.com

Integration in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a powerful strategy for rapidly building molecular complexity. mdpi.comorganic-chemistry.org Similarly, cascade reactions involve multiple transformations under a single set of conditions, where each subsequent step is triggered by the formation of a product in the previous one. baranlab.org

This compound is an excellent candidate for integration into these efficient synthetic sequences. By serving as a stable, slow-release source of (4-bromophenyl)boronic acid, it can participate in a variety of MCRs.

Examples of MCR/Cascade Integration:

Petasis (Borono-Mannich) Reaction: This is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or arylboronic acid to produce substituted amines. The (4-bromophenyl)boronic acid derived from the dioxaborinane can be used as the aryl component.

Suzuki-Initiated Cascades: The initial Suzuki-Miyaura coupling of the boronic ester can unmask a reactive site or create a conformation that triggers a subsequent intramolecular reaction, such as a cyclization or rearrangement. For example, coupling with a suitably functionalized partner could be followed by an intramolecular Heck reaction or a Michael addition. nih.gov

Palladium-Catalyzed Arylative Cyclization: The boronic acid can react with substrates like alkyne-tethered enals in a Pd-catalyzed process that involves carbopalladation followed by cyclization, forming complex cyclic structures in a single step. sigmaaldrich.com

The dual functionality of this compound (the boronic ester and the bromo group) makes it particularly valuable for programmed, sequential MCRs or cascade processes, allowing for the controlled and regioselective construction of highly substituted molecular architectures.

Application in the Construction of Molecular Libraries and Complex Scaffolds

The efficient construction of molecular libraries containing a high degree of structural diversity is essential for drug discovery and materials science. This compound is a valuable building block for this purpose due to its inherent stability and dual reactive sites.

A key application lies in the use of boronic ester metathesis for the generation of compound libraries. A patented process describes how libraries can be prepared based on exchange reactions between differently substituted dioxaborinanes. google.com By varying the reaction partners—including different arylboronic esters and diols—a wide array of new compounds can be generated. The kinetics of this exchange can be precisely controlled by adjusting reaction conditions or the structure of the dioxaborinane ring itself. google.com

The orthogonal reactivity of the two functional groups in this compound is critical for the synthesis of complex scaffolds. A typical strategy involves:

First Coupling: Utilizing the boronic ester in a Suzuki-Miyaura reaction to connect the 4-bromophenyl unit to a core structure.

Second Coupling: Using the now-pendant bromo group for a second, different coupling reaction (e.g., another Suzuki, Sonogashira, Buchwald-Hartwig, or Heck reaction).

This stepwise approach allows for the controlled, regioselective elaboration of a central scaffold, leading to complex, three-dimensional molecules that would be difficult to access through other means. This makes the title compound a key intermediate in the synthesis of pharmaceuticals, where the 4-bromophenyl moiety often serves as a key structural element. lookchem.com

Computational and Theoretical Investigations of 2 4 Bromophenyl 1,3,2 Dioxaborinane Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has been widely employed to investigate the mechanisms of reactions involving boronic acids and their esters. For reactions like the Suzuki-Miyaura coupling, DFT calculations help to elucidate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Studies on related arylboronic esters have shown that the transmetalation step is often rate-determining. DFT calculations can model the various proposed pathways for this step, including those involving boronate intermediates formed by the reaction of the boronic ester with a base. nih.gov For 2-(4-bromophenyl)-1,3,2-dioxaborinane, DFT studies would focus on how the electronic properties of the 4-bromophenyl group and the structure of the 1,3,2-dioxaborinane ring influence the energetics of these pathways. The electron-withdrawing nature of the bromine atom can affect the Lewis acidity of the boron center and the nucleophilicity of the ipso-carbon of the phenyl ring, which are critical factors in the transmetalation step. sid.irsmf.mx

A general representation of the Suzuki-Miyaura catalytic cycle, often studied using DFT, is shown below:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide.

Transmetalation: The organic group from the boronic ester is transferred to the palladium center.

Reductive Elimination: The coupled product is formed, and the palladium(0) catalyst is regenerated. libretexts.org

DFT calculations on similar systems have revealed that the presence of different bases and solvents can significantly alter the energy barriers of these steps. mdpi.com

Modeling of Transition State Structures and Energy Profiles

A key strength of computational chemistry is the ability to model the structures and energies of transient species like transition states. For reactions involving this compound, this allows for the construction of detailed reaction energy profiles. These profiles map the energy of the system as it progresses from reactants to products, highlighting the energy barriers (activation energies) for each step.

The energy profile for a hypothetical reaction could be represented as follows:

| Reaction Step | Reactants | Transition State | Products | Activation Energy (Illustrative) |

| Oxidative Addition | Pd(0) + R-X | [R-Pd(II)-X]‡ | R-Pd(II)-X | ~15-20 kcal/mol |

| Transmetalation | R-Pd(II)-X + Ar-B(OR)₂ | [R-Pd-Ar]‡ | R-Pd-Ar + X-B(OR)₂ | ~25-35 kcal/mol |

| Reductive Elimination | R-Pd-Ar | [R-Ar]‡ | R-Ar + Pd(0) | ~5-10 kcal/mol |

This table provides illustrative energy ranges based on general findings for Suzuki-Miyaura reactions and is not specific to this compound.

Analysis of Electronic Structure and Quantum Chemical Descriptors (e.g., FMOs)

The electronic structure of this compound plays a crucial role in its reactivity. Quantum chemical descriptors, such as those derived from Frontier Molecular Orbital (FMO) theory, provide valuable insights. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy and localization of these orbitals can predict the reactivity of the molecule.

For this compound, the HOMO is expected to be localized primarily on the 4-bromophenyl ring, while the LUMO may have significant contributions from the boron atom and the phenyl ring. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. espublisher.com The presence of the electron-withdrawing bromine atom in the para position is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted 2-phenyl-1,3,2-dioxaborinane. sid.irresearchgate.net

Other quantum chemical descriptors that can be calculated include:

Mulliken Charges: To understand the charge distribution within the molecule.

Molecular Electrostatic Potential (MEP): To identify regions susceptible to electrophilic and nucleophilic attack.

Global Reactivity Descriptors: Such as chemical hardness, softness, and electrophilicity index, which provide a general measure of reactivity. christuniversity.in

Elucidation of Catalyst-Substrate Interactions and Chiral Recognition

Computational modeling is instrumental in understanding the non-covalent interactions between a catalyst and a substrate. In reactions involving this compound, these interactions can influence both the rate and selectivity of the reaction. For instance, in a palladium-catalyzed reaction, the interactions between the phosphine (B1218219) ligands on the palladium and the 4-bromophenyl group of the boronic ester can be modeled to understand their effect on the stability of intermediates and transition states.